molecular formula C5H7FN2O5 B12361873 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate

5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate

Cat. No.: B12361873
M. Wt: 194.12 g/mol
InChI Key: QKISBRQVCODWQJ-UHFFFAOYSA-N
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Description

5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate: is a fluorinated derivative of orotic acid. This compound is known for its unique chemical structure, which includes a fluorine atom at the 5-position of the pyrimidine ring. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid typically involves the fluorination of orotic acid. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, where orotic acid is treated with fluorinating agents in reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: This compound is used in molecular genetics research, particularly in yeast genetics, as a selective agent. It helps in the selection of resistant strains of Saccharomyces cerevisiae that possess specific genetic mutations .

Medicine: In medicine, it is explored for its potential therapeutic applications, including its role as a precursor for the synthesis of fluorinated pharmaceuticals. Its fluorine atom can enhance the biological activity and stability of drug molecules .

Industry: Industrially, it is used in the production of various fluorinated intermediates and fine chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets. In yeast genetics, it is converted by the enzyme orotidine-5’-phosphate decarboxylase into a toxic compound, which inhibits cell growth. This selective toxicity is exploited to study genetic mutations and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid is unique due to its specific structure and hydrate form, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H7FN2O5

Molecular Weight

194.12 g/mol

IUPAC Name

5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate

InChI

InChI=1S/C5H5FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h1-2H,(H,10,11)(H2,7,8,9,12);1H2

InChI Key

QKISBRQVCODWQJ-UHFFFAOYSA-N

Canonical SMILES

C1(C(NC(=O)NC1=O)C(=O)O)F.O

Origin of Product

United States

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